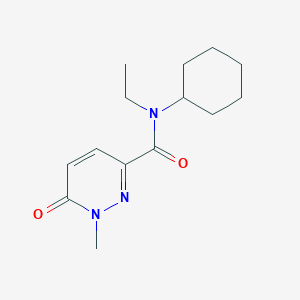
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, commonly known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPMP is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, MDMX and p53, which are involved in the regulation of cell growth and apoptosis.
科学的研究の応用
BPMP has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The MDMX-p53 interaction is known to play a critical role in the regulation of cell growth and apoptosis, and the disruption of this interaction has been shown to induce apoptosis in cancer cells. BPMP has been shown to effectively inhibit the MDMX-p53 interaction, leading to increased p53 activity and apoptosis in cancer cells.
作用機序
BPMP acts as a small molecule inhibitor of the MDMX-p53 interaction by binding to the hydrophobic pocket of MDMX. This binding disrupts the interaction between MDMX and p53, leading to increased p53 activity and apoptosis in cancer cells. Additionally, BPMP has been shown to induce cell cycle arrest and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BPMP has been shown to have significant biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and cell cycle arrest, BPMP has been shown to inhibit tumor growth in vivo and sensitize cancer cells to chemotherapy. BPMP has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using BPMP in lab experiments is its specificity for the MDMX-p53 interaction. This specificity allows for targeted disruption of this interaction in cancer cells, leading to increased efficacy and decreased toxicity compared to non-specific inhibitors. However, one limitation of BPMP is its relatively low potency, which may limit its effectiveness in some cancer types.
将来の方向性
There are several potential future directions for research on BPMP. One area of focus could be on improving the potency of BPMP through structure-activity relationship studies. Additionally, further studies are needed to determine the optimal dosing and administration of BPMP in cancer treatment. Finally, BPMP could be investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
合成法
BPMP can be synthesized using a multi-step process, starting with the reaction of 2-chloro-pyrazine with benzylamine to form 2-benzylpyrazine. This intermediate is then reacted with 1-methyl-2-pyrrolidinone in the presence of a base to obtain (2-benzylpyrrolidin-1-yl)-pyrazine. Finally, this compound is reacted with methyl chloroformate to form (2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, or BPMP.
特性
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-12-17-8-9-18-15)19-10-4-7-14(19)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,14H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMZENPLZEONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)




![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
